![molecular formula C18H21NO4 B2808413 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol CAS No. 331852-84-7](/img/structure/B2808413.png)
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol
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Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is complex, with multiple functional groups and chiral centers . The core structure is a tetrahydroisoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyridine ring .
Chemical Reactions Analysis
The chemical reactions involving 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline are diverse and can lead to a variety of products . For example, Compound 5 [1,3-bis-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin- 1-yl)propane] demonstrated a two-phase inotropic effect .
Future Directions
The future directions for research on 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives are promising. Due to their diverse biological activities, these compounds have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
properties
IUPAC Name |
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-5-4-12(8-14(15)20)18-13-10-17(23-3)16(22-2)9-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBULROUUVZPJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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